molecular formula C16H9ClF2N2OS B8580474 1-(2,4-Difluorophenyl)-1-(6-cyanobenzothiazol-2-YL)-2-chloroethanol CAS No. 170862-32-5

1-(2,4-Difluorophenyl)-1-(6-cyanobenzothiazol-2-YL)-2-chloroethanol

Cat. No. B8580474
CAS RN: 170862-32-5
M. Wt: 350.8 g/mol
InChI Key: RAYJROQQSNQGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)-1-(6-cyanobenzothiazol-2-YL)-2-chloroethanol is a useful research compound. Its molecular formula is C16H9ClF2N2OS and its molecular weight is 350.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Difluorophenyl)-1-(6-cyanobenzothiazol-2-YL)-2-chloroethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Difluorophenyl)-1-(6-cyanobenzothiazol-2-YL)-2-chloroethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

170862-32-5

Product Name

1-(2,4-Difluorophenyl)-1-(6-cyanobenzothiazol-2-YL)-2-chloroethanol

Molecular Formula

C16H9ClF2N2OS

Molecular Weight

350.8 g/mol

IUPAC Name

2-[2-chloro-1-(2,4-difluorophenyl)-1-hydroxyethyl]-1,3-benzothiazole-6-carbonitrile

InChI

InChI=1S/C16H9ClF2N2OS/c17-8-16(22,11-3-2-10(18)6-12(11)19)15-21-13-4-1-9(7-20)5-14(13)23-15/h1-6,22H,8H2

InChI Key

RAYJROQQSNQGCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)SC(=N2)C(CCl)(C3=C(C=C(C=C3)F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

After 6-cyanobenzothiazole (1.60 g) was dissolved in tetrahydrofuran (80 ml), and the solution was cooled to -98° C. in a nitrogen atmosphere, a 1.6M solution (5.9 ml) of n-butyllithium in hexane was added dropwise over 10 minutes, and the resultant mixture was stirred for 5 minutes. A solution of 2-chloro-2',4'-difluoroacetophenone (2.85 g) in tetrahydrofuran (20 ml) was added dropwise to this mixture. After the liquid reaction mixture was heated to -10° C., an aqueous solution of ammonium chloride was added thereto. After the mixture was heated to room temperature, an organic layer was taken out, and the solvent was distilled out under reduced pressure. A water layer was extracted with ethyl acetate and the extract was then put together with the residue of the organic layer. This organic layer was washed with water and then with saturated saline, dried over magnesium sulfate and then distilled under reduced pressure. The residue was subjected to column chromatography on silica gel (solvent: hexane/ethyl acetate=20/1, next, hexane/ethyl acetate=5/1), thereby obtaining the intended compound (1.49 g).
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1.6 g
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80 mL
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5.9 mL
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2.85 g
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20 mL
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Synthesis routes and methods II

Procedure details

2-Chloro-2',4'-difluoroacetophenone is added to 6-cyanobenzothiazole in the presence of n-butyllithium to form 1-(2,4-difluorophenyl)-1-(6-cyanobenzothiazol-2-yl)-2-chloroethanol.
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